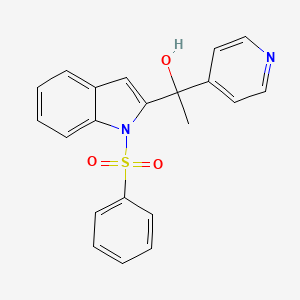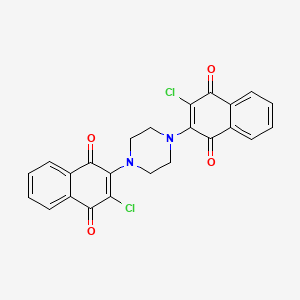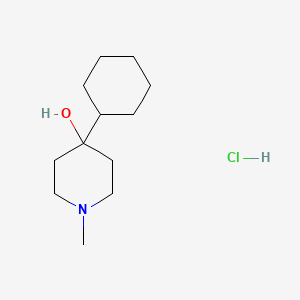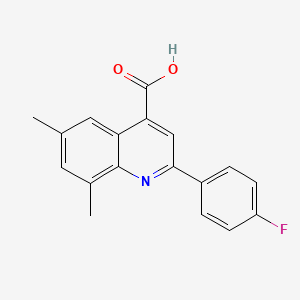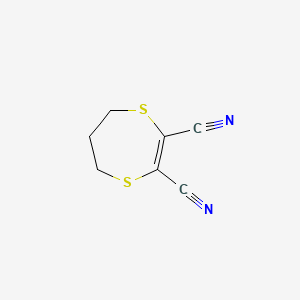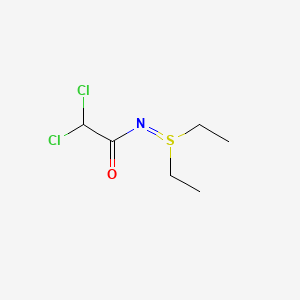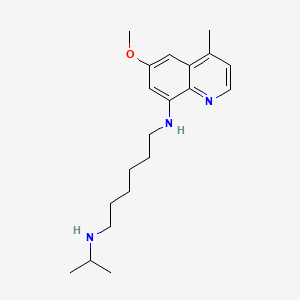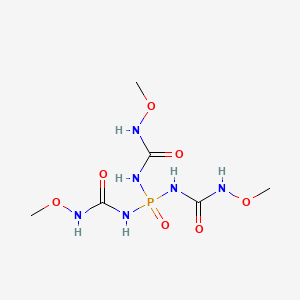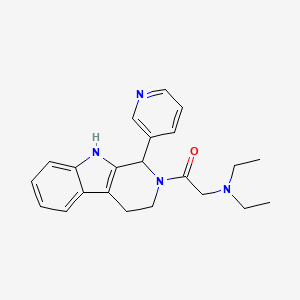
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring fused to an indole structure, making it a unique and potentially significant molecule in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole typically involves multiple steps, including the formation of the indole and pyridine rings, followed by their fusion. Common reagents used in these reactions may include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Pyridine synthesis: Hantzsch pyridine synthesis using β-ketoesters, aldehydes, and ammonia.
Fusion of rings: Cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including:
Binding to receptors: Modulating signal transduction pathways.
Inhibiting enzymes: Affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole: Lacks the diethylaminoacetyl and pyridinyl groups.
1-(3-Pyridinyl)-1H-indole: Lacks the tetrahydro and diethylaminoacetyl groups.
Uniqueness
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110785-20-1 |
|---|---|
Molekularformel |
C22H26N4O |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-(diethylamino)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H26N4O/c1-3-25(4-2)15-20(27)26-13-11-18-17-9-5-6-10-19(17)24-21(18)22(26)16-8-7-12-23-14-16/h5-10,12,14,22,24H,3-4,11,13,15H2,1-2H3 |
InChI-Schlüssel |
CJPWNBNMOISVOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)N1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


